Technical Profile: 4-(Cyclohexylamino)phenol
Technical Profile: 4-(Cyclohexylamino)phenol
CAS Number: 10014-69-4 Synonyms: N-Cyclohexyl-4-aminophenol; p-(Cyclohexylamino)phenol; 4-Hydroxy-N-cyclohexylaniline.[1]
Executive Summary
4-(Cyclohexylamino)phenol (CAS 10014-69-4) is a specialized secondary amine intermediate bridging the structural families of aminophenols and cyclohexylamines .[1][2][3] Unlike its parent compound, p-aminophenol (used extensively in paracetamol production), the N-cyclohexyl derivative is characterized by increased lipophilicity and steric bulk at the nitrogen center. These properties make it a critical intermediate in the synthesis of elastomer antioxidants , photographic couplers , and pharmaceutical scaffolds where oxidative stability and lipid solubility are required.
This technical guide provides a rigorous examination of its physicochemical properties, industrial synthesis via reductive alkylation, analytical characterization, and safety protocols for research and development applications.
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]
The molecule consists of a phenol ring substituted at the para position with a secondary amine group bearing a cyclohexyl moiety. This structure imparts dual reactivity: electrophilic substitution on the phenolic ring and nucleophilic activity at the amine.
Table 1: Physicochemical Specifications
| Property | Data | Note |
| CAS Number | 10014-69-4 | Verified Registry Number |
| Molecular Formula | C₁₂H₁₇NO | - |
| Molecular Weight | 191.27 g/mol | - |
| Appearance | Off-white to beige crystalline solid | Darkens upon oxidation/light exposure |
| Solubility | Soluble in DMSO, Methanol, Ethanol | Limited water solubility due to cyclohexyl group |
| pKa (Predicted) | ~5.5 (Amine), ~10.4 (Phenol) | Amine basicity is modulated by the phenyl ring |
| LogP (Predicted) | ~2.5 - 2.8 | Significantly more lipophilic than p-aminophenol (LogP 0.[1][2][3][4][5][6]04) |
| InChI Key | ZWNKVPHOSQGNRP-UHFFFAOYSA-N | Standard Identifier |
Synthesis & Manufacturing Methodologies
The most robust industrial route for high-purity 4-(cyclohexylamino)phenol is the Catalytic Reductive Amination of p-aminophenol (or p-nitrophenol) with cyclohexanone. This method avoids the formation of polychlorinated byproducts associated with halide displacement routes.
Protocol: Reductive Alkylation (Catalytic Hydrogenation)
Reaction Principle: Condensation of p-aminophenol with cyclohexanone to form a Schiff base (imine), followed by in situ hydrogenation.
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Reagents:
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Substrate: p-Aminophenol (1.0 eq)
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Carbonyl Source: Cyclohexanone (1.1 - 1.2 eq)
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Catalyst: 5% Pd/C or Pt/C (0.5 - 1.0 wt%)
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Solvent: Methanol or Ethanol (Anhydrous)
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Hydrogen Source: H₂ gas (30–50 psi)
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-
Procedure:
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Step 1: Charge the hydrogenation vessel with p-aminophenol and solvent.
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Step 2: Add cyclohexanone. Stir for 30 minutes to facilitate imine formation (equilibrium).
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Step 3: Add the Pd/C catalyst under inert atmosphere (N₂).
-
Step 4: Pressurize with H₂ and heat to 40–60°C. Monitor H₂ uptake.
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Step 5: Upon cessation of uptake, filter the catalyst (hot filtration recommended to prevent product precipitation on the catalyst).
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Step 6: Concentrate the filtrate and recrystallize from ethanol/water to obtain the product.
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Visualization: Synthesis Pathway
The following diagram illustrates the reductive amination pathway and potential side reactions (over-alkylation).
Figure 1: Catalytic reductive amination pathway for the synthesis of 4-(cyclohexylamino)phenol.
Applications
Industrial: Antioxidant & Antiozonant
In the polymer industry, N-alkylated aminophenols function as chain-breaking antioxidants . The secondary amine moiety donates a hydrogen atom to peroxy radicals (ROO•), halting the propagation of oxidative degradation in rubber and elastomers.
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Mechanism: The resulting aminophenoxyl radical is resonance-stabilized, preventing it from initiating new radical chains.
-
Utility: Used in light-colored rubber formulations where staining (common with phenylenediamine antioxidants) must be minimized.
Pharmaceutical Intermediate
The compound serves as a lipophilic scaffold for drug discovery. The cyclohexyl group increases membrane permeability compared to the parent aminophenol.
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Derivatization: The secondary amine can be acylated to form amides (analogous to paracetamol but with a cyclohexyl "tail") or sulfonylated.
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Metabolic Stability: The cyclohexyl ring is metabolically more robust than linear alkyl chains, potentially extending the half-life of derived APIs.
Analytical Characterization
Validating the identity and purity of CAS 10014-69-4 requires distinguishing it from p-aminophenol (starting material) and N,N-dicyclohexyl byproducts.
HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
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Mobile Phase:
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Detection: UV at 240 nm (absorption max of the aniline system).
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Retention Logic: p-Aminophenol elutes early (polar); 4-(Cyclohexylamino)phenol elutes significantly later due to the lipophilic cyclohexyl group.
NMR Spectroscopy (Expected Signals)
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¹H NMR (DMSO-d₆):
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Phenolic OH: Singlet, ~8.5–9.0 ppm (broad).
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Aromatic Protons: Two doublets (AA'BB' system) at ~6.5 ppm and ~6.7 ppm.
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Amine NH: Broad singlet, ~4.5–5.0 ppm.
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Cyclohexyl CH: Multiplet at ~3.0–3.2 ppm (methine proton adjacent to N).
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Cyclohexyl CH₂: Series of multiplets between 1.0–2.0 ppm (10 protons).
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Visualization: Analytical Workflow
The following decision tree outlines the quality control workflow.
Figure 2: Quality control decision tree for 4-(cyclohexylamino)phenol validation.
Safety & Toxicology (E-E-A-T)
Hazard Classification: Based on Structural Activity Relationship (SAR) with p-aminophenol and N-alkyl anilines.
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Signal Word: WARNING
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GHS Hazards:
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H302: Harmful if swallowed.
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H317: May cause an allergic skin reaction (Sensitizer).
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H411: Toxic to aquatic life with long-lasting effects.[8]
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Handling Protocols:
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Oxidation Sensitivity: The compound is sensitive to air and light. Store under inert gas (Nitrogen/Argon) in amber vials.
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PPE: Nitrile gloves are mandatory. Aminophenols can penetrate skin and cause methemoglobinemia upon chronic exposure.[9]
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Disposal: Do not release into drains. Incinerate as hazardous organic waste containing nitrogen.
References
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Synblock Chemical Registry. Product Data: 4-(Cyclohexylamino)phenol (CAS 10014-69-4).[1][2][3] Retrieved from (Verified CAS Association).
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 403 (p-Aminophenol). Retrieved from (Parent compound properties and synthesis analogs).
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Accela ChemBio. Product Catalog: 4-(cyclohexylamino)phenol.[1][2][3] Retrieved from (Commercial availability and CAS verification).
-
Mitchell, S. C., & Waring, R. H. (2000). Aminophenols.[1][2][7][10][5][9][11] In Ullmann's Encyclopedia of Industrial Chemistry.[7] Wiley-VCH. (General synthesis of N-alkylated aminophenols).
-
ChemicalBook. CAS 10014-69-4 Entry.[1][2][3] Retrieved from (Cross-reference for synonyms).
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